molecular formula C11H13N3O B13536268 3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline

3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B13536268
M. Wt: 203.24 g/mol
InChI Key: CGTAFKXSPGMQQP-UHFFFAOYSA-N
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Description

3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that contains an oxadiazole ring fused with an aniline moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of hydrazides with carboxylic acids. One common method includes the reaction of propylhydrazine with an appropriate carboxylic acid under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction mixture is then neutralized, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and microwave-assisted synthesis are explored to reduce environmental impact and improve reaction rates .

Chemical Reactions Analysis

Types of Reactions

3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO2, KMnO4, dichloromethane (DCM), room temperature.

    Reduction: H2, palladium on carbon (Pd/C), ethanol, room temperature.

    Substitution: Halogens (e.g., bromine, chlorine), nitric acid (HNO3), sulfuric acid (H2SO4), reflux conditions.

Major Products

    Oxidation: Oxadiazole derivatives with various substituents.

    Reduction: Reduced aniline derivatives.

    Substitution: Halogenated, nitrated, or alkylated aniline derivatives.

Scientific Research Applications

3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline is unique due to its propyl substituent, which influences its lipophilicity and ability to penetrate biological membranes. This property can enhance its effectiveness as a drug candidate or pesticide .

Biological Activity

3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline is a compound characterized by the presence of an oxadiazole ring, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and antioxidant properties, as well as its potential applications in medicinal chemistry.

The molecular formula for this compound is C11H13N3OC_{11}H_{13}N_3O, with a molecular weight of 203.24 g/mol. The compound features a propyl group attached to the oxadiazole ring and an aniline moiety, contributing to its unique biological profile.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity . In particular, derivatives of this compound have demonstrated efficacy against various bacterial strains. A study reported that these derivatives showed notable antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

PathogenActivity LevelReference
Staphylococcus aureusSignificant
Escherichia coliModerate
Pseudomonas aeruginosaModerate

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity . Studies have shown that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, suggesting its potential as a therapeutic agent in treating fungal infections .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. The compound showed significant radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

The biological mechanisms underlying the activity of this compound involve interference with cellular processes and the inhibition of specific enzymes critical for microbial survival. Molecular docking studies suggest that this compound may effectively interact with enzymes involved in microbial metabolism and resistance mechanisms .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

  • Antibacterial Efficacy : A series of experiments demonstrated that derivatives exhibited comparable antibacterial activity to first-line antibiotics. The structure–activity relationship (SAR) indicated that modifications to the oxadiazole ring could enhance antibacterial potency .
  • Antifungal Testing : In vitro studies revealed that certain derivatives significantly inhibited fungal growth at low concentrations, showcasing their potential in antifungal therapy .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-(5-propyl-1,3,4-oxadiazol-2-yl)aniline

InChI

InChI=1S/C11H13N3O/c1-2-4-10-13-14-11(15-10)8-5-3-6-9(12)7-8/h3,5-7H,2,4,12H2,1H3

InChI Key

CGTAFKXSPGMQQP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(O1)C2=CC(=CC=C2)N

Origin of Product

United States

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